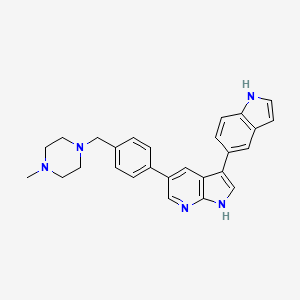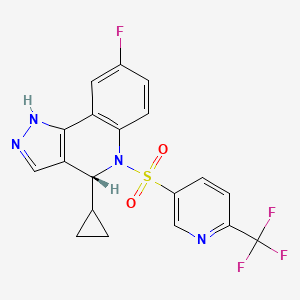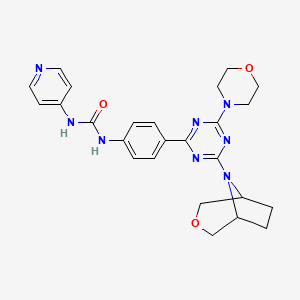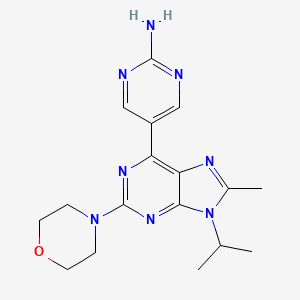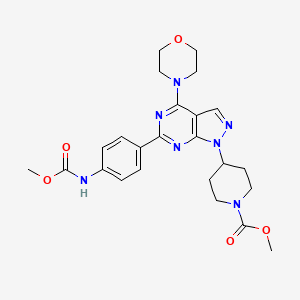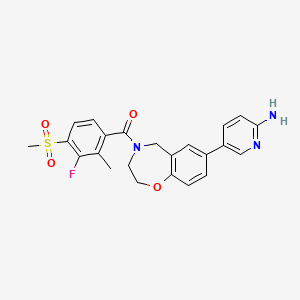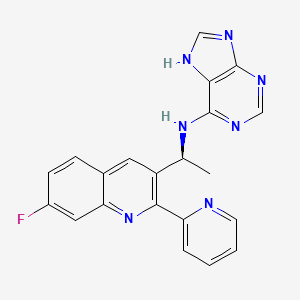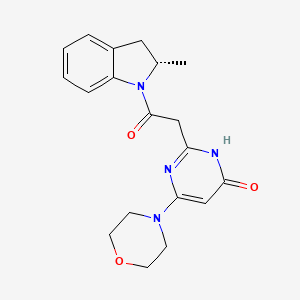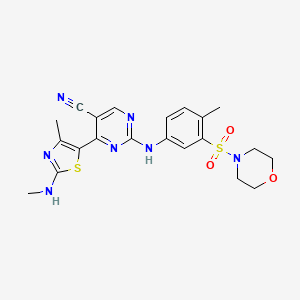![molecular formula C48H69N15O14S2 B612326 [Arg8]Vasopressine TFA CAS No. 129979-57-3](/img/structure/B612326.png)
[Arg8]Vasopressine TFA
Vue d'ensemble
Description
Argipressine (acétate): La vasopressine est principalement produite dans l'hypothalamus et joue un rôle crucial dans la régulation de l'équilibre hydrique, de la pression artérielle et de diverses autres fonctions physiologiques . L'argipressine (acétate) est utilisée en milieu médical pour ses propriétés vasoconstrictrices et antidiurétiques .
Applications De Recherche Scientifique
Chemistry: Argipressin (acetate) is used as a model peptide in studies of peptide synthesis, folding, and stability . It serves as a reference compound for developing new synthetic methods and optimizing peptide production processes .
Biology: In biological research, argipressin (acetate) is used to study the physiological roles of vasopressin receptors and their signaling pathways . It helps elucidate the mechanisms of water balance, blood pressure regulation, and stress response .
Medicine: Medically, argipressin (acetate) is used to treat conditions such as diabetes insipidus, septic shock, and bleeding disorders . Its vasoconstrictive properties make it valuable in managing hypotension and improving hemodynamic stability .
Industry: In the pharmaceutical industry, argipressin (acetate) is used in the development of new therapeutic agents targeting vasopressin receptors . It also serves as a standard for quality control in peptide manufacturing .
Mécanisme D'action
Target of Action
[Arg8]Vasopressin TFA, also known as Antidiuretic hormone (ADH) or Arginine vasopressin (AVP), primarily targets the Vasopressin V2 receptor (V2R) . This receptor is a G protein-coupled receptor that is strongly internalized in response to AVP . It also interacts with other vasopressin receptors such as V1aR and V1bR .
Mode of Action
The interaction of [Arg8]Vasopressin TFA with its targets results in a series of physiological changes. It acts as a neurotransmitter at synapses in the brain, increasing intracellular calcium concentrations . The binding of [Arg8]Vasopressin TFA to V2R leads to the activation of the Gs family, inducing cAMP accumulation . This interaction results in the displacement of aquaporin 2 from vesicles to the apical membranes of principal cells .
Biochemical Pathways
The primary biochemical pathway affected by [Arg8]Vasopressin TFA is the water reabsorption pathway in the kidneys. This is achieved through the activation of the V2R, which leads to an increase in water permeability along the renal collecting duct via aquaporin 2 . This action of vasopressin on the water permeability of renal tubules is a short-term control mechanism. In the long term, vasopressin affects gene expression and the levels of aquaporins types 2, 3, and 4 in epithelial cells .
Pharmacokinetics
It is known that [arg8]vasopressin tfa is an antidiuretic hormone found in most mammalian species . More research is needed to provide a detailed outline of its ADME properties.
Result of Action
The molecular and cellular effects of [Arg8]Vasopressin TFA’s action are primarily related to its role in maintaining body fluid homeostasis. It increases water permeability in renal tubules, leading to increased water reabsorption . This results in the concentration of urine and a decrease in urine volume. At the cellular level, [Arg8]Vasopressin TFA increases intracellular calcium concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [Arg8]Vasopressin TFA. For instance, the body’s water balance, regulated by vasopressin, can be affected by hydration status . Additionally, various conditions affecting platelets may also affect AVP levels . .
Analyse Biochimique
Biochemical Properties
[Arg8]Vasopressin TFA plays a crucial role in biochemical reactions by interacting with specific receptors and enzymes. It primarily binds to vasopressin receptors, including V1a, V1b, and V2 receptors. These interactions lead to various physiological responses such as vasoconstriction, water reabsorption, and modulation of central nervous system functions . The binding of [Arg8]Vasopressin TFA to these receptors activates intracellular signaling pathways, including the adenylate cyclase system, which increases cyclic AMP levels .
Cellular Effects
[Arg8]Vasopressin TFA exerts significant effects on various cell types and cellular processes. In renal cells, it promotes water reabsorption by increasing the permeability of the collecting ducts through the translocation of aquaporin-2 to the apical membrane . In vascular smooth muscle cells, it induces vasoconstriction by activating V1a receptors, leading to increased intracellular calcium levels . Additionally, [Arg8]Vasopressin TFA influences gene expression and cellular metabolism by modulating the activity of transcription factors and enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of [Arg8]Vasopressin TFA involves its binding to specific receptors and subsequent activation of intracellular signaling pathways. Upon binding to V2 receptors in renal cells, it triggers the activation of adenylate cyclase, leading to increased cyclic AMP levels and activation of protein kinase A. This results in the phosphorylation and translocation of aquaporin-2 to the apical membrane, enhancing water reabsorption . In vascular smooth muscle cells, [Arg8]Vasopressin TFA binds to V1a receptors, activating phospholipase C and increasing intracellular calcium levels, which promotes vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [Arg8]Vasopressin TFA can vary over time. The stability of the compound is influenced by factors such as temperature and pH. It has been observed that [Arg8]Vasopressin TFA remains stable at -20°C for extended periods . Its degradation can occur at higher temperatures or in the presence of proteolytic enzymes. Long-term exposure to [Arg8]Vasopressin TFA in in vitro studies has shown sustained effects on cellular function, including prolonged water reabsorption and vasoconstriction .
Dosage Effects in Animal Models
The effects of [Arg8]Vasopressin TFA in animal models vary with different dosages. Low doses of the compound have been shown to enhance water reabsorption and improve renal function in animal models of diabetes insipidus . High doses can lead to adverse effects such as hypertension and reduced blood flow to vital organs . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
[Arg8]Vasopressin TFA is involved in various metabolic pathways. It interacts with enzymes such as phosphodiesterases, which regulate cyclic AMP levels, and protein kinases, which mediate phosphorylation events . These interactions influence metabolic flux and the levels of metabolites involved in cellular processes. Additionally, [Arg8]Vasopressin TFA can modulate the activity of enzymes involved in glucose and lipid metabolism, further impacting cellular energy balance .
Transport and Distribution
The transport and distribution of [Arg8]Vasopressin TFA within cells and tissues are mediated by specific transporters and binding proteins. In renal cells, it is transported to the apical membrane through vesicular trafficking mechanisms . In the central nervous system, [Arg8]Vasopressin TFA is distributed to various brain regions, where it acts as a neurotransmitter and modulates neuronal activity . The localization and accumulation of [Arg8]Vasopressin TFA in specific tissues are crucial for its physiological effects.
Subcellular Localization
[Arg8]Vasopressin TFA exhibits specific subcellular localization patterns that influence its activity and function. In renal cells, it is primarily localized to the apical membrane of the collecting ducts, where it facilitates water reabsorption . In neuronal cells, [Arg8]Vasopressin TFA is localized to synaptic vesicles and dendrites, where it modulates synaptic transmission and plasticity . The targeting signals and post-translational modifications of [Arg8]Vasopressin TFA play a crucial role in directing it to specific subcellular compartments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: L'argipressine (acétate) est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide . La synthèse nécessite des groupes protecteurs pour prévenir les réactions secondaires indésirables et des réactifs spécifiques pour faciliter la formation de la liaison peptidique .
Méthodes de production industrielle: Dans les milieux industriels, la production d'argipressine (acétate) implique une SPPS à grande échelle, suivie d'étapes de purification telles que la chromatographie liquide haute performance (HPLC) pour garantir la pureté du produit final . Le processus est optimisé pour l'efficacité et l'évolutivité afin de répondre aux exigences des applications médicales et de recherche .
Analyse Des Réactions Chimiques
Types de réactions: L'argipressine (acétate) peut subir diverses réactions chimiques, notamment :
Oxydation: Les ponts disulfures du peptide peuvent être oxydés, affectant sa stabilité et son activité.
Substitution: Les résidus d'acides aminés du peptide peuvent être substitués pour créer des analogues présentant des propriétés différentes.
Réactifs et conditions courants :
Oxydation: Peroxyde d'hydrogène ou autres agents oxydants dans des conditions contrôlées.
Réduction: Dithiothréitol (DTT) ou autres agents réducteurs dans une solution tamponnée.
Substitution: Dérivés spécifiques d'acides aminés et réactifs de couplage en SPPS.
Principaux produits formés :
Oxydation: Formes oxydées de l'argipressine (acétate) avec une activité modifiée.
Réduction: Formes réduites avec des groupes thiols libres.
Substitution: Peptides analogues avec des séquences d'acides aminés modifiées.
Applications de la recherche scientifique
Chimie: L'argipressine (acétate) est utilisée comme peptide modèle dans les études de synthèse peptidique, de repliement et de stabilité . Elle sert de composé de référence pour le développement de nouvelles méthodes de synthèse et l'optimisation des processus de production de peptides .
Biologie: En recherche biologique, l'argipressine (acétate) est utilisée pour étudier les rôles physiologiques des récepteurs de la vasopressine et leurs voies de signalisation . Elle permet d'élucider les mécanismes de l'équilibre hydrique, de la régulation de la pression artérielle et de la réponse au stress .
Médecine: Médicalement, l'argipressine (acétate) est utilisée pour traiter des affections telles que le diabète insipide, le choc septique et les troubles de la coagulation . Ses propriétés vasoconstrictrices la rendent précieuse dans la prise en charge de l'hypotension et l'amélioration de la stabilité hémodynamique .
Industrie: Dans l'industrie pharmaceutique, l'argipressine (acétate) est utilisée dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs de la vasopressine . Elle sert également de norme pour le contrôle qualité dans la fabrication des peptides .
Mécanisme d'action
L'argipressine (acétate) exerce ses effets en se liant aux récepteurs de la vasopressine (V1, V2 et V3) situés sur divers types de cellules . La liaison active les voies de signalisation intracellulaires, conduisant à :
Récepteurs V1: Vasoconstriction et augmentation de la pression artérielle.
Récepteurs V2: Réabsorption de l'eau dans les reins, réduisant le volume urinaire.
Récepteurs V3: Libération de l'hormone adrénocorticotrope (ACTH) de l'hypophyse.
Les effets combinés de ces voies contribuent à la régulation de l'équilibre hydrique, de la pression artérielle et de la réponse au stress .
Comparaison Avec Des Composés Similaires
Composés similaires :
Unicité de l'argipressine (acétate): L'argipressine (acétate) est unique dans son action équilibrée sur les récepteurs V1, V2 et V3, ce qui la rend polyvalente pour diverses applications médicales . Sa capacité à induire la vasoconstriction, la réabsorption de l'eau et la libération d'ACTH la distingue d'autres analogues aux actions plus sélectives .
Propriétés
Numéro CAS |
129979-57-3 |
|---|---|
Formule moléculaire |
C48H69N15O14S2 |
Poids moléculaire |
1144.3 g/mol |
Nom IUPAC |
acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 |
Clé InChI |
ZHFGXNMADRRGQP-HPILINOVSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
SMILES isomérique |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canonique |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Pureté |
98% |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



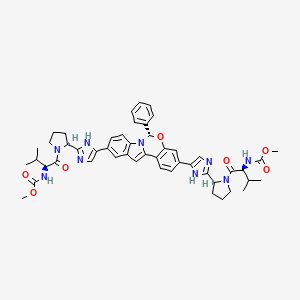
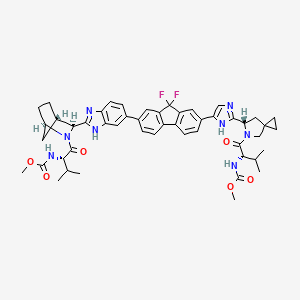
![(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B612247.png)
